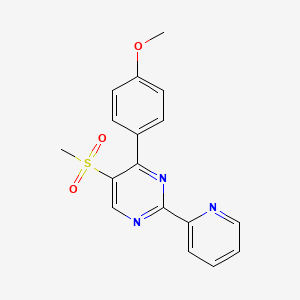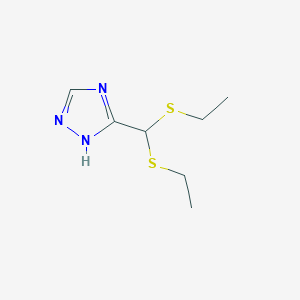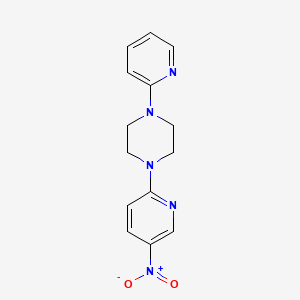
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the development and survival of B-cells. The inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia.
Mécanisme D'action
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine selectively binds to the active site of BTK and irreversibly inhibits its activity. BTK is a key mediator of B-cell receptor signaling, which is essential for B-cell development and survival. Inhibition of BTK leads to impaired B-cell receptor signaling, decreased proliferation and survival of B-cells, and ultimately, induction of apoptosis.
Biochemical and physiological effects:
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine has been shown to have potent anti-tumor activity in various B-cell malignancies. It induces apoptosis in B-cells and inhibits tumor growth in animal models. 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine has also been shown to modulate the immune system by reducing the number of regulatory T-cells and increasing the number of effector T-cells. This may enhance the anti-tumor immune response and improve the efficacy of immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine is a potent and selective inhibitor of BTK, making it an attractive target for the treatment of B-cell malignancies. It has shown promising results in preclinical and clinical trials, and its efficacy has been demonstrated in various animal models. However, like any other drug, 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine has its limitations. It may have off-target effects and may not be effective in all patients. Additionally, the long-term safety and efficacy of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine are still under investigation.
Orientations Futures
There are several future directions for the development and application of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine. One potential area of research is the combination of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine with other targeted therapies or immunotherapies. This may enhance the anti-tumor activity of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine and improve patient outcomes. Another area of research is the identification of biomarkers that can predict response to 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine. This may help to identify patients who are most likely to benefit from 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine and optimize treatment strategies. Finally, further investigation of the long-term safety and efficacy of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine is needed to fully understand its potential as a therapeutic agent for B-cell malignancies.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In vitro studies have shown that 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine effectively inhibits BTK activity and impairs B-cell receptor signaling, leading to decreased proliferation and survival of B-cells. In vivo studies in animal models have also demonstrated the efficacy of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine in reducing tumor growth and improving survival in B-cell malignancies.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-5-methylsulfonyl-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-13-8-6-12(7-9-13)16-15(24(2,21)22)11-19-17(20-16)14-5-3-4-10-18-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKJPJFBAZMNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-methylphenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3135248.png)
![2-[(methoxyimino)methyl]-N~1~-methyl-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B3135253.png)
![8-(6-fluoro-2-pyridinyl)-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B3135254.png)
![ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate](/img/structure/B3135266.png)
![2-{[(4-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3135270.png)
![3-[[1-Methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B3135271.png)
![N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3135278.png)
![1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B3135290.png)

![1-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]urea](/img/structure/B3135294.png)
![1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3135304.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B3135323.png)
